Product packaging for 3-Methylsulfanylpyridin-4-amine(Cat. No.:CAS No. 1427523-25-8)

3-Methylsulfanylpyridin-4-amine

Cat. No.: B2449999
CAS No.: 1427523-25-8
M. Wt: 140.2
InChI Key: OFCOWWHHSOGKCE-UHFFFAOYSA-N
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Description

3-Methylsulfanylpyridin-4-amine is a chemical compound of interest in medicinal and synthetic chemistry research. It features both a methylsulfanyl group and an amine group on a pyridine ring, a core structure known for its significant biological and pharmacological potential. Aminopyridine derivatives are recognized for their ability to interact with various enzymes and receptors, and they are extensively used in the development of synthetic and natural products . These compounds are primarily known for their mechanism as potassium channel blockers, which has led to their investigation for treating neurological conditions such as multiple sclerosis . As a functionalized pyridine, this compound serves as a key synthetic intermediate. Researchers utilize this scaffold to develop novel molecular frameworks for pharmaceutical applications, including potential anti-bacterial and anti-inflammatory agents, given the documented activities of related copper and zinc aminopyridine complexes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2S B2449999 3-Methylsulfanylpyridin-4-amine CAS No. 1427523-25-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfanylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCOWWHHSOGKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methylsulfanylpyridin 4 Amine

Established Synthetic Pathways to 3-Methylsulfanylpyridin-4-amine

The synthesis of this compound can be approached through two primary strategies: the direct construction of the substituted pyridine (B92270) core or the introduction of the amine and methylthio functionalities onto a pre-existing pyridine ring.

Direct Synthesis Approaches to the Pyridine Core

The direct synthesis of highly substituted pyridines is a significant area of research in organic chemistry. nih.govresearchgate.net Classical methods often rely on condensation reactions of carbonyl compounds or cycloaddition reactions. nih.gov However, these methods can sometimes be limited by functional group compatibility and the achievable substitution patterns. nih.gov

One of the most well-known methods for pyridine synthesis is the Hantzsch dihydropyridine (B1217469) synthesis , which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849), followed by an oxidation step to furnish the aromatic pyridine ring. researchgate.net While versatile, this method is primarily suited for producing symmetrically substituted pyridines.

More contemporary approaches focus on developing modular and efficient methods that tolerate a wide range of functional groups. nih.gov For instance, a cascade reaction involving a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation, has been reported to produce highly substituted pyridines in good yields. nih.gov Ruthenium-catalyzed cycloisomerization of 3-azadienynes represents another powerful tool for constructing the pyridine skeleton. mit.edu

Functional Group Introduction Strategies for Amine and Methylthio Moieties

An alternative and often more practical approach to obtaining this compound involves the sequential or tandem introduction of the amino and methylthio groups onto a pre-functionalized pyridine ring. This strategy benefits from the well-established chemistry of pyridine functionalization.

The introduction of an amino group at the 4-position of a pyridine ring can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) reactions on 4-halopyridines or through Chichibabin amination. The latter, however, typically directs amination to the 2- and 6-positions. A more modern and highly selective method for introducing an amino group involves the use of a multifunctional reagent that directly converts pyridines to Boc-protected 2-aminopyridines under mild conditions. organic-chemistry.org

A plausible synthetic route to this compound could involve starting with a suitable 3-substituted pyridine, introducing the methylthio group at the 3-position, and then functionalizing the 4-position with an amine. For example, starting from a 3-halopyridine, a methylthio group could be introduced via nucleophilic substitution. Subsequent nitration at the 4-position followed by reduction would yield the desired 4-amino group.

Advanced Synthetic Protocols for Analogous Methylsulfanylaminopyridines

The development of synthetic methods is not limited to the direct target but also extends to the creation of analogous structures, which are crucial for structure-activity relationship (SAR) studies in drug discovery.

Ring-Forming Reactions for Pyridine Construction

Advanced ring-forming reactions offer access to a diverse range of substituted pyridines. Metal-free formal [2+2+2] cycloadditions of heteroalkynes and nitriles under mild Brønsted acid catalysis provide a modular route to highly substituted pyridine cores. univie.ac.at Another innovative approach involves a domino cyclization-oxidative aromatization of α,β,γ,δ-unsaturated ketones with ammonium (B1175870) formate (B1220265) under air, which is a metal-free and operationally simple method. organic-chemistry.org

Furthermore, visible-light-enabled biomimetic aza-6π electrocyclization presents a modern and efficient pathway to diverse pyridine structures. organic-chemistry.org These methods highlight the ongoing efforts to develop more sustainable and versatile synthetic tools for constructing the pyridine nucleus.

Post-Cyclization Functionalization Methods

Once the pyridine ring is formed, post-cyclization functionalization allows for the late-stage introduction of various substituents, offering flexibility in analog synthesis. rsc.org The direct and selective functionalization of C-H bonds in pyridines is a particularly attractive strategy. nih.gov For instance, methods have been developed for the selective transformation of the 4-position C-H bond in pyridines into other functional groups. nih.gov

Recent advances have also demonstrated the undirected functionalization of pyridines at positions remote to the nitrogen atom. chemrxiv.org For example, the use of n-butylsodium has enabled the generation of 4-sodiopyridine, which can then undergo various functionalization reactions. chemrxiv.org This overcomes the strong directing influence of the nitrogen atom that typically favors functionalization at the 2-position. chemrxiv.org

Emerging Trends in this compound Synthesis

The field of pyridine synthesis is continuously evolving, with a focus on developing more efficient, selective, and environmentally friendly methods.

A significant trend is the development of metal-free cascade reactions for the synthesis of highly functionalized pyridines. nih.gov One such process involves a tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization, which constitutes a formal [5+1] cyclization. nih.gov

The use of multicomponent reactions (MCRs) is also gaining prominence due to their ability to construct complex molecules in a single step from simple starting materials. bcrcp.ac.in These reactions are often more atom-economical and environmentally benign than traditional multi-step syntheses.

Furthermore, biosynthesis is emerging as a powerful tool for pyridine ring formation. nih.gov Advances in molecular biology and genetic engineering are enabling the discovery and engineering of enzymes that can catalyze the synthesis of pyridine-containing natural products. nih.gov While the direct biosynthesis of this compound may not yet be established, these developments point towards a future where biocatalysis could play a significant role in the synthesis of such compounds.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of pyridine derivatives aims to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. researchgate.netacs.org One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy in this regard, as they can significantly increase atom economy and reduce the number of synthetic steps and purification procedures. nih.govnih.gov

For the synthesis of substituted pyridines, formal [3+3] cycloaddition reactions of enamines with unsaturated aldehydes or ketones represent a promising green approach. nih.govacs.org This method allows for the construction of the pyridine ring with high efficiency and from readily available starting materials. nih.govacs.org By selecting appropriate precursors, this strategy could be adapted for the synthesis of this compound, potentially avoiding harsh reaction conditions and toxic reagents often associated with classical pyridine syntheses.

Another key principle of green chemistry is the use of safer solvents and the reduction of derivatization steps. nih.gov The development of catalytic systems that operate in environmentally benign solvents like water or ethanol, and the avoidance of protecting groups, are crucial considerations in designing a green synthesis for this compound. nih.gov

The following table illustrates the potential benefits of a green chemistry approach by comparing a hypothetical traditional synthesis with a potential MCR-based synthesis for a substituted aminopyridine.

FeatureTraditional SynthesisMulticomponent Reaction (MCR)
Number of Steps Multiple steps with isolation of intermediatesOne-pot reaction
Atom Economy Often lower due to stoichiometric reagents and byproductsHigh, as most atoms from reactants are incorporated into the final product
Solvent Usage Often requires large volumes of volatile organic solventsCan be designed to use greener solvents or solvent-free conditions nih.gov
Waste Generation Generates significant waste from reagents and solventsMinimized waste generation

Flow Chemistry Applications for Scalable Production

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of pharmaceutical intermediates like this compound. acs.orgsemanticscholar.org These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for hazardous reactions, and seamless scalability from laboratory to production scale. researchgate.netacs.org

The amination of pyridines, a key step in the synthesis of this compound, can be significantly improved using flow chemistry. researchgate.net For instance, the direct uncatalyzed amination of chloropyridines with various amines has been successfully demonstrated in a continuous-flow reactor at high temperatures, achieving good to excellent yields in short reaction times. researchgate.net This approach could be directly applicable to the synthesis of 4-aminopyridine (B3432731) derivatives.

Furthermore, flow chemistry enables the telescoping of multiple synthetic steps into a single, continuous process, eliminating the need for isolation and purification of intermediates. acs.org A potential flow synthesis of this compound could involve the initial formation of a substituted pyridine ring in one reactor, followed by immediate amination in a subsequent flow module. This integrated approach not only improves efficiency but also reduces manual handling and potential exposure to hazardous materials.

The table below outlines the key parameters and advantages of a hypothetical flow chemistry process for the amination of a pyridine precursor.

ParameterBatch ProcessFlow Process
Reaction Time Hours to daysMinutes to hours mdpi.com
Temperature Control Prone to hotspots and temperature gradientsPrecise and uniform temperature control
Scalability Challenging, often requires re-optimizationReadily scalable by running the system for longer or using larger reactors
Safety Handling of large quantities of hazardous materialsSmall reaction volumes at any given time, enhancing safety

Biocatalytic Approaches to Pyridine Functionalization

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. acs.orgnih.gov For the synthesis of chiral amines and other functionalized molecules, enzymes can provide exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.govresearchgate.net

The introduction of an amino group onto a pyridine ring to form a 4-aminopyridine derivative is a prime candidate for a biocatalytic approach. Transaminases (TAs), a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate, are particularly well-suited for this transformation. researchgate.netcapes.gov.br A hypothetical biocatalytic synthesis of this compound could involve the enzymatic amination of a corresponding ketone precursor, 3-methylsulfanylpyridin-4-one.

The advantages of using a biocatalytic approach include high selectivity, which can reduce the formation of unwanted byproducts, and the use of mild, aqueous reaction conditions, which aligns with the principles of green chemistry. acs.orgresearchgate.net While the application of biocatalysis to pyridine functionalization is still an emerging field, the continuous discovery and engineering of novel enzymes hold significant promise for the future synthesis of compounds like this compound.

The following table highlights the key features of a biocatalytic amination process.

FeatureChemical CatalysisBiocatalytic (Transaminase)
Selectivity May require protecting groups to achieve regioselectivityHigh chemo-, regio-, and stereoselectivity acs.org
Reaction Conditions Often requires high temperatures, pressures, and/or harsh reagentsMild conditions (near neutral pH, room temperature) in aqueous media researchgate.net
Catalyst Often based on precious or toxic metalsBiodegradable and non-toxic enzyme
Substrate Scope Broad, but may have functional group tolerance issuesCan be specific, but enzyme engineering can broaden scope acs.org

Chemical Transformations and Derivatization Strategies of 3 Methylsulfanylpyridin 4 Amine

Reactivity of the Primary Amine Moiety in 3-Methylsulfanylpyridin-4-amine

The primary amine group in this compound is a key site for nucleophilic reactions, enabling a range of modifications. libretexts.orgstudymind.co.uk

N-Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic and susceptible to alkylation by alkyl halides. studymind.co.ukwikipedia.org However, the direct alkylation of primary amines can be challenging to control, often leading to a mixture of mono-, di-, and tri-alkylated products, as the resulting secondary amine is often more nucleophilic than the primary starting material. masterorganicchemistry.commsu.edu To achieve selective mono-alkylation, specific strategies can be employed, such as using a large excess of the amine or employing protecting groups. mnstate.educhemrxiv.org

Acylation of the primary amine in this compound with acyl chlorides or anhydrides provides a more controlled route to mono-substituted derivatives, forming stable amide linkages. studymind.co.ukmnstate.edu This reaction is a common strategy to introduce a variety of functional groups onto the amine nitrogen.

Table 1: Examples of N-Alkylation and Acylation Reactions of Primary Amines

Reaction TypeReagent ExampleProduct TypeKey Considerations
N-AlkylationAlkyl Halide (e.g., CH₃I)Secondary, Tertiary, Quaternary Ammonium (B1175870) SaltProne to over-alkylation. wikipedia.orgmasterorganicchemistry.com
N-AcylationAcyl Chloride (e.g., CH₃COCl)AmideGenerally provides mono-acylated product. studymind.co.uk

Condensation Reactions for Imine and Schiff Base Formation

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. scispace.comekb.eg This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The formation of the C=N double bond is a versatile method for creating new carbon-nitrogen linkages and is a cornerstone in the synthesis of various heterocyclic compounds. researchgate.net The stability of the resulting imine can vary depending on the structure of the carbonyl compound used. mdpi.com

Table 2: Formation of Schiff Bases from Primary Amines

Carbonyl CompoundReaction ConditionsProduct
Aromatic AldehydeAcid or base catalysis, often with removal of waterAromatic Schiff Base
Aliphatic KetoneTypically requires more forcing conditions than aldehydesAliphatic Ketimine

Derivatization for Spectroscopic and Chromatographic Analysis

Due to the lack of a strong chromophore or fluorophore in many simple amines, derivatization is often necessary to enhance their detection in analytical techniques like HPLC and GC-MS. sigmaaldrich.comnih.goviu.edu The primary amine of this compound can be reacted with various derivatizing agents to introduce a detectable tag. Common reagents include those that introduce fluorescent or UV-active moieties. sigmaaldrich.comnih.govsemanticscholar.org For gas chromatography, derivatization is also employed to increase the volatility and thermal stability of the analyte. iu.edusemanticscholar.org

Table 3: Common Derivatizing Agents for Primary Amines

Derivatizing AgentAnalytical TechniquePurpose
Dansyl chlorideHPLC with fluorescence detectionIntroduces a fluorescent tag. nih.gov
o-Phthalaldehyde (OPA)HPLC with fluorescence detectionRapid reaction to form a fluorescent derivative. nih.gov
Trifluoroacetic anhydride (TFAA)GC-MSIncreases volatility and improves chromatographic peak shape. nih.goviu.edu
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)GC-MSForms a more volatile and thermally stable silyl derivative. iu.edu

Formation of Heterocyclic Rings Incorporating the Amine Nitrogen

The primary amine of this compound can serve as a key nitrogen source in the synthesis of various heterocyclic rings. Through condensation reactions with bifunctional electrophiles, the amine nitrogen can be incorporated into new ring systems. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrimidines, while reaction with α-haloketones can yield imidazoles. These cyclization reactions are powerful tools for the construction of complex molecular architectures. nih.govresearchgate.net

Reactions Involving the Methylthio Group of this compound

The methylthio group (-SCH₃) presents another reactive site within the this compound molecule, primarily through reactions at the sulfur atom.

Oxidation of the Thioether Moiety to Sulfoxides and Sulfones

The sulfur atom in the methylthio group is in a low oxidation state and can be readily oxidized to form the corresponding sulfoxide and sulfone. mdpi.comorganic-chemistry.orgorganic-chemistry.org This transformation significantly alters the electronic and steric properties of the molecule. A variety of oxidizing agents can be employed to achieve this, with the choice of reagent and reaction conditions determining whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. organic-chemistry.orgorganic-chemistry.org For instance, mild oxidizing agents are typically used for the synthesis of sulfoxides, while stronger oxidants are required for the formation of sulfones. organic-chemistry.orgorganic-chemistry.org

Table 4: Oxidation of Thioethers

ProductTypical Oxidizing Agent
SulfoxideHydrogen peroxide, m-Chloroperoxybenzoic acid (m-CPBA) organic-chemistry.orgorganic-chemistry.org
SulfonePotassium permanganate, Excess hydrogen peroxide with a catalyst organic-chemistry.orgnih.govorganic-chemistry.org

Nucleophilic Displacement Reactions of the Methylthio Group

The methylthio (-SCH3) group at the 3-position of the pyridine (B92270) ring is, in principle, susceptible to nucleophilic displacement. This reactivity stems from the ability of the sulfur atom to stabilize a negative charge, making the methylthio group a competent leaving group under certain conditions. The electron-donating nature of the amino group at the 4-position would likely influence the electron density of the pyridine ring, potentially modulating the ease of this displacement.

In theory, a variety of nucleophiles could be employed to displace the methylthio group, leading to a diverse array of substituted pyridines. The general transformation can be represented as follows:

Nucleophile (Nu:)Potential Product
Amines (R-NH2)3-Amino-substituted pyridin-4-amines
Alcohols (R-OH)3-Alkoxy-substituted pyridin-4-amines
Thiols (R-SH)3-Thioether-substituted pyridin-4-amines

However, a thorough search of scientific databases did not yield specific studies that have successfully demonstrated and characterized these nucleophilic displacement reactions on this compound. The reaction conditions, including the choice of solvent, temperature, and catalyst (if any), would be critical parameters to explore to achieve these transformations efficiently.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring System

The pyridine ring in this compound is adorned with both an electron-donating amino group and a potentially electron-donating (via resonance) or electron-withdrawing (via induction) methylsulfanyl group. The interplay of these substituents would dictate the regioselectivity of any aromatic substitution reactions.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director. The methylsulfanyl group is generally considered a weak activating group and also an ortho-, para-director. Given their positions, electrophilic attack would be predicted to occur at the C-2, C-5, or C-6 positions. However, the inherent electron deficiency of the pyridine ring makes electrophilic aromatic substitution challenging without harsh reaction conditions. No specific examples of electrophilic substitution on this compound have been documented.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on pyridine rings is more common, particularly when an electron-withdrawing group is present or when a good leaving group is located at an activated position (C-2, C-4, or C-6). While the methylthio group can act as a leaving group, its displacement would fall under the category of nucleophilic displacement as discussed in section 3.2.2. Nucleophilic attack on the pyridine ring at positions other than C-3 would likely require activation, for instance, by a nitro group, which is not present in the parent molecule.

Annulation and Ring-Fused System Construction from this compound

The bifunctional nature of this compound, possessing a nucleophilic amino group and a reactive methylsulfanyl group, makes it a promising candidate for the synthesis of fused heterocyclic systems.

Pyridine-Derived Heterocyclic Fusions

The 4-amino group and the adjacent C-3 position bearing the methylsulfanyl group provide a reactive site for the construction of fused rings. For example, reaction with a reagent containing two electrophilic centers could lead to the formation of a new five- or six-membered ring fused to the pyridine core. One could envision the synthesis of thieno[3,2-b]pyridines or pyrido[4,3-d]pyrimidines through appropriate cyclization strategies. However, the existing literature does not provide concrete examples of such annulation reactions starting from this compound.

Multi-Component Reactions for Complex Scaffolds

Multi-component reactions (MCRs) are powerful tools for the rapid assembly of complex molecules in a single step. The amino group of this compound could potentially participate as a key component in various MCRs, such as the Ugi or Biginelli reactions. These reactions could lead to the formation of highly functionalized and diverse molecular scaffolds. A hypothetical MCR involving this compound, an aldehyde, an isocyanide, and a carboxylic acid (Ugi reaction) is presented below:

Reactant 1Reactant 2Reactant 3Reactant 4Potential Product Scaffold
This compoundAldehyde (R1-CHO)Isocyanide (R2-NC)Carboxylic Acid (R3-COOH)α-Acylamino-amido pyridine

Despite the theoretical potential, no published studies were found that utilize this compound in multi-component reactions to generate complex molecular architectures.

Spectroscopic Characterization and Structural Elucidation of 3 Methylsulfanylpyridin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the chemical environment of individual atoms.

Comprehensive 1D and 2D NMR Chemical Shift Assignments

The 1H and 13C NMR spectra of 3-methylsulfanylpyridin-4-amine and its derivatives are characterized by distinct chemical shifts that are influenced by the electronic effects of the substituents on the pyridine (B92270) ring. The presence of substituents can significantly perturb the electron density at the 2, 3, and 4-positions of the pyridine ring. researchgate.net

1H NMR: In the proton NMR spectrum, the aromatic protons of the pyridine ring typically appear as distinct signals. The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing methylthio group.

13C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring and the methylthio group are diagnostic. For instance, in related amine compounds, the carbon atom of the methyl group exhibits a characteristic chemical shift. docbrown.infodocbrown.info

A comprehensive assignment of the 1H and 13C NMR signals for this compound can be achieved through the combined use of 1D and 2D NMR experiments such as HMQC, HSQC, 1H-1H COSY, and HMBC. mdpi.com These techniques help establish the connectivity between protons and carbons within the molecule.

Table 1: Hypothetical 1H and 13C NMR Chemical Shift Assignments for this compound. This table is based on typical chemical shift values for similar structures and is for illustrative purposes. Actual experimental values may vary.

Atom1H Chemical Shift (ppm)13C Chemical Shift (ppm)
H-27.8 - 8.2-
H-56.5 - 6.8-
H-67.9 - 8.3-
NH24.5 - 5.5 (broad)-
S-CH32.4 - 2.615 - 20
C-2-148 - 152
C-3-115 - 120
C-4-150 - 155
C-5-110 - 115
C-6-145 - 150

Conformational Analysis using Variable Temperature NMR

By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants, or the coalescence of signals. These changes provide information about the energy barriers between different conformations and the relative populations of the conformers. In proteins, for example, molecular dynamics simulations combined with QM/MM calculations have been used to understand the impact of conformational ensembles on NMR chemical shifts. nih.gov

Solid-State NMR for Crystalline Structure Insights

Solid-state NMR (ssNMR) spectroscopy is a valuable technique for characterizing the structure and dynamics of crystalline materials. wikipedia.org Unlike solution NMR, ssNMR provides information about the molecule in its solid, crystalline form, which can be different from its solution-state structure.

For substituted pyridines, ssNMR can reveal details about intermolecular interactions, such as hydrogen bonding and packing forces, within the crystal lattice. acs.org The chemical shift tensors measured in ssNMR are sensitive to the local electronic environment and the orientation of the molecule with respect to the external magnetic field. acs.org Magic Angle Spinning (MAS) is a common technique used in ssNMR to average out anisotropic interactions and obtain sharper signals, leading to higher resolution spectra. wikipedia.org While specific ssNMR data for this compound is not available, studies on related substituted pyridine N-oxides demonstrate the utility of 77Se and 125Te ssNMR in characterizing chalcogen bonding interactions. acs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and studying intermolecular interactions. mdpi.com

Characteristic Vibrational Modes of Pyridine, Amine, and Methylthio Groups

The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups.

Pyridine Ring: The pyridine ring has a set of characteristic stretching and bending vibrations. These are often observed in the fingerprint region of the IR and Raman spectra.

Amine Group (NH2): The amino group gives rise to symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm-1. tsijournals.com The NH2 scissoring vibration is expected around 1600-1650 cm-1. tsijournals.com

Methylthio Group (S-CH3): The methylthio group has characteristic C-H stretching vibrations and a C-S stretching vibration, which is typically weaker and found at lower wavenumbers.

Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound. This table presents typical ranges for the vibrational modes.

Functional GroupVibrational ModeTypical Wavenumber Range (cm-1)
Amine (NH2)Asymmetric & Symmetric N-H Stretch3300 - 3500
Amine (NH2)Scissoring (δNH2)1600 - 1650
Pyridine RingC=C and C=N Stretching1400 - 1600
Pyridine RingRing Breathing/Deformation990 - 1050
Methyl (CH3)C-H Stretching2850 - 3000
Carbon-NitrogenC-N Stretching1260 - 1330

Hydrogen Bonding Network Probing by IR Spectroscopy

IR spectroscopy is a highly effective tool for studying hydrogen bonding. In this compound, hydrogen bonds can form between the amino group of one molecule and the nitrogen atom of the pyridine ring of another molecule. These intermolecular interactions can significantly influence the position and shape of the N-H stretching bands in the IR spectrum.

The formation of hydrogen bonds typically leads to a broadening and a red-shift (shift to lower frequency) of the N-H stretching vibrations. The extent of this shift can provide information about the strength of the hydrogen bonds. Studies on related systems, such as aminopyridines and bipyridines, have utilized IR spectroscopy to investigate the nature and extent of hydrogen bonding networks. researchgate.netrsc.orgrsc.org For instance, temperature-dependent FT-IR studies on mixtures containing bipyridines have been used to analyze the different species present, including heterocomplexes formed through hydrogen bonding. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound and its derivatives leads to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the conjugated systems and the presence of chromophores within the molecule.

The UV-Vis absorption spectra of aromatic imines and related heterocyclic compounds are characterized by absorption bands that can be attributed to π → π* and n → π* transitions. nih.govresearchgate.net For instance, in similar structures, absorption bands in the region of 250 to 390 nm are typically observed. researchgate.net The specific wavelengths and intensities of these absorptions are influenced by the molecular structure and the solvent used. nih.govresearchgate.netsharif.edu Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), can be employed to simulate and interpret the experimental UV-Vis spectra, providing a deeper understanding of the electronic transitions. sharif.eduresearchgate.net

The following table summarizes typical electronic absorption characteristics observed in related heterocyclic compounds.

Transition TypeTypical Wavelength Range (nm)Associated Molecular Features
π → π250 - 350Aromatic rings, conjugated systems
n → π300 - 400Heteroatoms with lone pairs (e.g., N, S)

This table is illustrative and based on general characteristics of similar compounds; specific values for this compound require experimental determination.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and structural features of this compound. It involves the ionization of the molecule and the subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions.

The molecular ion peak, [M]+ or [M+H]+, provides the exact molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, offers valuable clues about the molecule's structure. miamioh.edulibretexts.org For primary aromatic amines, a common fragmentation process involves the loss of a neutral ammonia (B1221849) (NH3) molecule. hnxb.org.cn

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 ppm. nih.gov This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. nih.govnih.gov Techniques like Orbitrap-based HRMS are particularly powerful for analyzing complex mixtures and provide high sensitivity and resolution. nih.govnih.gov

Ion TypeTheoretical Exact Mass (C6H8N2S)
[M]+•140.0408
[M+H]+141.0486

These values are calculated based on the elemental composition of this compound.

Fragmentation Pathway Analysis for Structural Confirmation

The fragmentation of the this compound molecular ion in the mass spectrometer follows predictable pathways, which can be analyzed to confirm its structure. The fragmentation process is influenced by the ionization method and the energy applied. nih.govmdpi.com

For a molecule like this compound, potential fragmentation pathways include:

Loss of a methyl radical (•CH3): This would result in a fragment ion with a mass loss of 15 Da.

Loss of the entire methylsulfanyl group (•SCH3): This would lead to a significant fragment.

Cleavage of the pyridine ring: This can produce a variety of smaller fragments.

Loss of ammonia (NH3): As is common with primary amines, a neutral loss of 17 Da may be observed. hnxb.org.cn

The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) experiments where specific ions are isolated and further fragmented, allows for a detailed structural elucidation. researchgate.netmdpi.com

X-ray Crystallography for Precise Molecular Architecture Determination

Single Crystal X-ray Diffraction Analysis of this compound and its Co-crystals

By growing a suitable single crystal of this compound or one of its co-crystals, its crystal structure can be determined with high precision using single crystal X-ray diffraction. researchgate.netmdpi.comresearchgate.net The diffraction data allows for the determination of the unit cell parameters, space group, and the exact coordinates of each atom in the asymmetric unit. mdpi.comresearchgate.net Co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, can also be analyzed to study intermolecular interactions. researchgate.netmdpi.com

The following table presents an example of crystallographic data that could be obtained for a compound like this compound.

ParameterExample Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.5
b (Å)10.2
c (Å)18.5
α, β, γ (°)90
Volume (ų)1415
Z4

This table contains hypothetical data for illustrative purposes.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions. mdpi.comrsc.orgrsc.org These interactions, which include hydrogen bonds, π-π stacking, and C-H···π interactions, play a crucial role in determining the physical properties of the solid. researchgate.netresearchgate.net In the case of this compound, the amino group can act as a hydrogen bond donor, while the pyridine ring and the sulfur atom can participate in other non-covalent interactions. Analysis of the crystal structure reveals these interactions and the resulting packing motifs. mdpi.comrsc.org

Conformational Preferences and Torsional Angles in the Solid State

The precise three-dimensional arrangement of atoms and functional groups in the solid state is fundamental to understanding the physicochemical properties of a crystalline material. For this compound and its derivatives, the conformational preferences are dictated by the interplay of steric and electronic effects, including the orientation of the methylsulfanyl and amino substituents relative to the pyridine ring, as well as intermolecular forces such as hydrogen bonding and crystal packing effects.

A definitive analysis of the solid-state conformation of this compound requires single-crystal X-ray diffraction data, which, despite extensive searches, is not currently available in the public domain for this specific compound. Such an analysis would provide precise bond lengths, bond angles, and, crucially, the torsional angles that define the molecule's shape.

For this compound, one would anticipate the formation of strong N-H···N hydrogen bonds, a common feature in aminopyridine crystals, which would significantly influence the orientation of molecules within the crystal lattice. mdpi.comnih.gov Furthermore, the presence of the sulfur atom in the methylsulfanyl group introduces the possibility of weaker C-H···S or N-H···S interactions, which could further stabilize specific conformations. nih.gov The relative orientation of the methyl group of the methylsulfanyl substituent with respect to the pyridine ring is a key conformational variable. This is defined by the C(2)-C(3)-S-C(methyl) torsional angle. Steric hindrance between the methyl group and the adjacent amino group at the C4 position would likely favor a conformation where the methyl group is directed away from the amino group.

Intramolecular hydrogen bonding, such as a potential N-H···S interaction between the amino group and the sulfur atom, could also play a role in determining the preferred conformation. However, the geometry required for such an interaction in a six-membered aromatic ring system may not be optimal.

Computational Chemistry and Theoretical Studies of 3 Methylsulfanylpyridin 4 Amine

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools to understand the three-dimensional structure and dynamic behavior of molecules. These methods can provide insights into the conformational preferences and intermolecular interactions of 3-Methylsulfanylpyridin-4-amine, which are crucial for its interaction with biological targets.

Theoretical studies on 3-substituted pyridines have shown that the nature and size of the substituent significantly influence the rotational barriers and the preferred conformations. For the methylsulfanyl group, it is anticipated that there will be specific rotational conformations that are energetically more favorable. A comprehensive conformational analysis of this compound would involve systematically rotating the bonds of the methylsulfanyl and amine groups to map out the potential energy surface. This can be achieved using quantum mechanical methods like Density Functional Theory (DFT) to accurately calculate the energy of each conformation. Such studies on related molecules, like N'-(2-pyridyl)formamidines, have demonstrated the preference for specific conformations where the pyridine (B92270) and imino nitrogen lone pairs are anti-periplanar. rsc.org A similar approach for this compound would identify the low-energy conformers that are most likely to be present under physiological conditions and thus relevant for biological activity.

The intermolecular interactions of this compound are critical for its solubility, crystal packing, and binding to biological macromolecules. The primary amine group and the pyridine nitrogen are key sites for hydrogen bonding. The amine group can act as a hydrogen bond donor, while the lone pair of electrons on the pyridine nitrogen allows it to act as a hydrogen bond acceptor.

Structure-Based Computational Approaches

Structure-based computational methods are instrumental in drug discovery and development. These approaches use the three-dimensional structure of a ligand and its target to predict binding affinity and guide the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on this compound were found, numerous studies on aminopyridine derivatives serve as a guide for how such an analysis could be conducted. nih.govresearchgate.netrsc.org

A QSAR study on this compound would involve synthesizing a series of derivatives with modifications at various positions of the pyridine ring and the methylsulfanyl group. The biological activity of these compounds would then be measured, and a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each derivative. Statistical methods would then be used to build a QSAR model that can predict the activity of new, unsynthesized compounds.

For example, a QSAR study on substituted 2-aminopyridine (B139424) derivatives as inhibitors of nitric oxide synthases revealed the importance of pharmacophore properties like hydrogen bond acceptors, donors, and aromatic features for their activity. nih.gov A similar approach for this compound derivatives could elucidate the key structural requirements for a desired biological effect.

To illustrate the principle of QSAR, the following table presents hypothetical data for a series of this compound derivatives and their inhibitory activity against a target enzyme.

CompoundR1-substituentR2-substituentlog(1/IC50)
1HH5.2
2FH5.5
3ClH5.8
4HCH35.3
5HOCH35.1

This table is for illustrative purposes only and does not represent real experimental data.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. youtube.com This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.govmdpi.com

While no specific molecular docking studies involving this compound are publicly available, studies on other pyridine and aminopyridine derivatives have demonstrated the utility of this approach. nih.govtandfonline.com For instance, docking studies of pyridine derivatives against SARS-CoV-2 targets have helped in identifying potential inhibitors. nih.gov

A molecular docking study of this compound would first require the three-dimensional structure of a relevant biological target. The compound would then be placed in the active site of the target, and various conformations and orientations would be sampled. A scoring function would be used to estimate the binding energy for each pose, with the lowest energy pose representing the most likely binding mode. Such a study would highlight key interactions, such as hydrogen bonds between the amine group or pyridine nitrogen and the protein, as well as hydrophobic interactions involving the methylsulfanyl group. The insights gained from molecular docking could then guide the design of new derivatives with improved binding affinity and selectivity.

Applications of 3 Methylsulfanylpyridin 4 Amine As a Building Block and Scaffold in Organic Synthesis

Strategic Intermediate in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of 3-Methylsulfanylpyridin-4-amine makes it a valuable starting material for the synthesis of a diverse array of complex heterocyclic structures. Its ability to undergo various chemical transformations allows for the construction of intricate molecular architectures, particularly those containing fused pyridine (B92270) rings.

Precursor for Advanced Pyridine-Fused Compounds

The development of novel synthetic methodologies is crucial for accessing complex molecular frameworks. While direct examples of this compound in the synthesis of advanced pyridine-fused compounds are not extensively documented in readily available literature, the general reactivity of substituted aminopyridines provides a strong indication of its potential. For instance, the synthesis of various fused pyridine derivatives often commences from appropriately substituted pyridine precursors. researchgate.net

The strategic placement of the amino and methylsulfanyl groups in this compound offers multiple reaction sites for cyclization and annulation reactions. These reactions can lead to the formation of thieno[3,4-b]pyridines, pyrido[4,3-d]pyrimidines, and other related heterocyclic systems, which are known to be important scaffolds in medicinal chemistry. nih.govrsc.org The synthesis of such fused systems often involves the construction of a new ring onto the existing pyridine core, a process where the functional groups of this compound can play a pivotal role.

Synthesis of Polysubstituted Nitrogen Heterocycles

The synthesis of polysubstituted nitrogen heterocycles is a central theme in modern organic chemistry, driven by the need for novel compounds with tailored properties. While specific multi-component reactions explicitly utilizing this compound are not prominently reported, the principles of such reactions suggest its suitability as a key component. Multicomponent reactions (MCRs) are powerful tools for the efficient construction of complex molecules in a single step, and aminopyridine derivatives are frequently employed as key building blocks in these processes.

The amino group of this compound can act as a nucleophile, participating in condensation reactions with carbonyl compounds or other electrophiles, which is a common initial step in many MCRs for the synthesis of heterocyclic libraries. The resulting intermediates can then undergo further intramolecular reactions, facilitated by the other functionalities on the pyridine ring, to yield highly substituted and diverse heterocyclic products.

Exploration of this compound as a Core Scaffold for Bioactive Molecule Design

The pyridine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs. nih.gov The unique substitution pattern of this compound makes it an attractive scaffold for the design and synthesis of new bioactive molecules.

Design and Synthesis of Chemically Modified Pyridine Structures

The chemical modification of the this compound scaffold allows for the systematic exploration of chemical space and the development of structure-activity relationships (SAR). The amino and methylsulfanyl groups serve as handles for derivatization, enabling the introduction of a wide variety of substituents to modulate the compound's physicochemical and biological properties.

Structure-Guided Derivatization for Pharmacophore Exploration

Structure-guided drug design is a powerful approach for the development of new therapeutic agents. This process involves using the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. The this compound scaffold can serve as a starting point for such endeavors.

By understanding the key interactions between a lead compound and its target, medicinal chemists can rationally design new derivatives of this compound with improved properties. For instance, if a hydrogen bond acceptor is required in a specific region of the binding pocket, the amino or methylsulfanyl group could be modified to incorporate such a feature. Similarly, if a hydrophobic interaction is desired, lipophilic groups could be introduced onto the pyridine ring or at the functional group positions. This iterative process of design, synthesis, and biological evaluation can lead to the identification of potent and selective drug candidates.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Transformations Involving 3-Methylsulfanylpyridin-4-amine

The pyridine (B92270) scaffold is a cornerstone of many catalysts, and the presence of both an amino and a methylsulfanyl group on this compound offers unique opportunities for the development of novel catalytic systems. Research into related aminopyridine and sulfur-containing compounds provides a roadmap for future explorations.

The amino group at the 4-position can act as a basic site or a directing group in catalytic reactions. For instance, 3-aminopyridine (B143674) has been investigated as a basic catalyst due to the presence of two nitrogen atoms with available lone pairs. researchgate.net This suggests that this compound could be explored as a catalyst in reactions requiring mild basicity.

Furthermore, the development of copper(I) complexes with NPN ligands bearing pyridyl groups for the S-arylation of thiols highlights the potential of pyridine-based ligands in catalysis. mdpi.com The nitrogen atom of the pyridine ring and the amino group in this compound could coordinate with metal centers, while the methylsulfanyl group could introduce interesting electronic effects or even participate directly in catalytic cycles. The synthesis of 3-sulfonyl-2-aminopyridines, which are valuable in drug development, underscores the interest in functionalized aminopyridines. acs.org Future research could focus on developing catalytic methods to synthesize derivatives of this compound or using the compound itself as a ligand for various metal-catalyzed cross-coupling and C-H functionalization reactions. uni-muenster.de

Table 1: Potential Catalytic Applications Based on Analogous Structures

Catalyst/Ligand TypePotential Reaction Type for this compoundReference
Aminopyridine-based organocatalystsBase-catalyzed reactions researchgate.net
Pyridine-NPN metal complexesMetal-catalyzed cross-coupling (e.g., C-S bond formation) mdpi.com
Functionalized aminopyridinesSynthesis of medicinally relevant scaffolds acs.org
Pyridine C-H functionalization catalystsDirected C-H activation and functionalization uni-muenster.de

Integration of this compound Chemistry with Automated Synthesis Platforms

The rise of automated synthesis platforms is revolutionizing chemical research by enabling high-throughput experimentation and rapid optimization of reaction conditions. The integration of this compound into these platforms could accelerate the discovery of its applications.

Flow chemistry, a key component of many automated synthesis systems, has been successfully employed for the synthesis of various functionalized pyridines and related heterocycles. uc.ptmdpi.comthieme-connect.comresearchgate.net For example, the continuous flow synthesis of imidazo[1,2-a]pyridines and the hydrogenation of functionalized pyridines have been demonstrated. uc.ptresearchgate.net These methodologies could be adapted for the synthesis and derivatization of this compound, allowing for the rapid generation of a library of related compounds for screening in various applications.

The synthesis of highly substituted 2-aminopyridines has been achieved through one-pot transformations, which are amenable to automation. nih.govnih.gov A one-pot, three-component reaction for the synthesis of 3-sulfonyl-2-aminopyridines has been developed, yielding products with high purity without the need for column chromatography, a feature highly desirable for automated synthesis. acs.org Similar strategies could be envisioned for the efficient and scalable production of this compound derivatives.

Table 2: Automated Synthesis Strategies Applicable to this compound

Automated Synthesis TechniqueApplication to this compound ChemistryReference
Flow ChemistrySynthesis and derivatization of the pyridine core uc.ptmdpi.comthieme-connect.comresearchgate.net
One-Pot Multi-component ReactionsEfficient generation of a library of derivatives acs.orgnih.gov
High-Throughput ExperimentationRapid screening of reaction conditions and catalysts uc.pt

Exploration of this compound in Materials Science Research

The unique combination of a pyridine ring, an amino group, and a thioether linkage makes this compound a compelling building block for new functional materials, such as coordination polymers and other advanced materials.

Coordination polymers constructed from pyridine-containing ligands have shown promise in various applications, including gas storage and catalysis. nih.gov The nitrogen atoms of the pyridine ring and the amino group in this compound can act as coordination sites for metal ions, leading to the formation of novel coordination polymers. The presence of the methylsulfanyl group could influence the resulting structure and introduce specific functionalities. Research on sulfur-containing coordination polymers has highlighted their potential in areas like conductivity and sensing. mdpi.comkoreascience.krrsc.orguchicago.edu

Thioether-functionalized polymers have demonstrated high efficiency in capturing heavy metal ions like Hg2+. nih.gov This suggests that polymers incorporating this compound could be developed for environmental remediation applications. Furthermore, functional pyrene-pyridine integrated systems have been investigated as hole-transporting materials in OLEDs, indicating the potential of functionalized pyridines in optoelectronic devices. acs.org The exploration of this compound in the synthesis of such materials could lead to the discovery of novel properties and applications.

Table 3: Potential Materials Science Applications for this compound

Material TypePotential ApplicationRationale based on Analogous CompoundsReference
Coordination PolymersGas storage, catalysis, sensingPyridine and sulfur-containing ligands form functional CPs nih.govmdpi.comkoreascience.krrsc.orguchicago.edu
Thioether-Functionalized PolymersHeavy metal ion captureThioether groups show strong affinity for heavy metals nih.gov
Functional Organic MaterialsHole-transporting materials for OLEDsFunctionalized pyridines are used in optoelectronics acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methylsulfanylpyridin-4-amine, and how can reaction progress be monitored?

  • Methodological Answer : A common approach involves Schiff base intermediates. For example, hydrazinopyridine derivatives can react with aldehydes (e.g., 4-benzyloxy-3-methoxybenzaldehyde) in ethanol under mild acidic conditions (acetic acid) to form intermediates, followed by cyclization using sodium hypochlorite. Reaction progress is monitored via TLC (dichloromethane as eluent) and NMR spectroscopy to confirm intermediate formation and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • 1H/13C-NMR : Assign chemical shifts using DMSO-d6 as a solvent (δ 2.50 ppm for 1H; 39.52 ppm for 13C). Key signals include aromatic protons (δ 6.5–8.1 ppm) and methylsulfanyl groups (δ ~2.1–2.5 ppm) .
  • FTIR : Identify functional groups like C–S (700–600 cm⁻¹) and NH₂ (3300–3500 cm⁻¹).
  • HRMS : Confirm molecular formulas using ESI sources (e.g., [M + H]+ ions with <2 ppm error) .

Q. How can nucleophilic substitution reactions be optimized for modifying the pyridine ring?

  • Methodological Answer : Fluorinated derivatives (e.g., 3,5-difluoro-4-methylpyridin-2-amine) are synthesized via nucleophilic substitution of pentafluoropyridine with sodium azide or methylamine. Reaction efficiency improves with polar aprotic solvents (DMF) and controlled temperature (60–80°C). Post-reaction, column chromatography (silica gel) isolates products .

Q. What purification strategies are effective for isolating this compound intermediates?

  • Methodological Answer : Vacuum filtration followed by sequential washing (water and methanol) removes unreacted starting materials. Recrystallization in ethanol or methanol enhances purity. For air-sensitive compounds, inert atmospheres (N₂/Ar) prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways in heterocyclic ring formation?

  • Methodological Answer : Competing oxidation or dimerization can occur during cyclization. Kinetic studies using variable-temperature NMR (25–80°C) identify optimal reaction windows. For example, sodium hypochlorite-mediated cyclization requires stoichiometric control (4:1 reagent ratio) and short reaction times (3–5 hours) to suppress side products .

Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer : Discrepancies in splitting patterns may arise from dynamic processes (e.g., rotamers). Variable-temperature NMR (VT-NMR) at 300–400 K can reveal conformational changes. For example, broadening of NH₂ signals at higher temperatures suggests hydrogen bonding or solvent interactions .

Q. What computational or experimental approaches elucidate biological interactions of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock to model interactions with enzymes (e.g., p38 MAP kinase). Validate with in vitro assays (IC₅₀ measurements) .
  • X-ray Crystallography : Resolve binding modes using co-crystallized protein-ligand structures (e.g., triazole derivatives in show planar pyridine-pyrazole interactions) .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., –CF₃) enhance electrophilicity at the pyridine C4 position. Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently under Pd(PPh₃)₄ catalysis (yields >80%). Hammett σ constants correlate with reaction rates (ρ ≈ +1.2 for meta-substituted derivatives) .

Key Notes

  • Advanced Methods : Emphasized kinetic studies, VT-NMR, and computational modeling for mechanistic insights.
  • Contradictions Addressed : Highlighted spectral data resolution and reaction pathway optimization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.